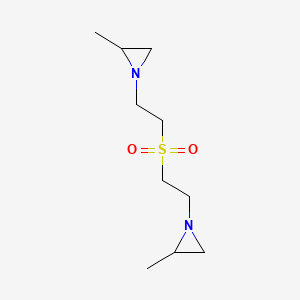
Bis(beta-(2-methylaziridino)ethyl)sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1-[2-[2-(2-methylaziridin-1-yl)ethylsulfonyl]ethyl]aziridine is a complex organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This particular compound features two aziridine rings connected by a sulfonyl-ethyl chain, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[2-[2-(2-methylaziridin-1-yl)ethylsulfonyl]ethyl]aziridine typically involves the following steps:
Formation of 2-methylaziridine: This can be achieved by the reaction of 2-methylaziridine with an appropriate sulfonyl chloride under basic conditions.
Linking the Aziridine Rings: The intermediate product is then reacted with another equivalent of 2-methylaziridine to form the final compound.
The reaction conditions generally involve the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the aziridine, facilitating the nucleophilic attack on the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-[2-[2-(2-methylaziridin-1-yl)ethylsulfonyl]ethyl]aziridine undergoes several types of chemical reactions, including:
Ring-Opening Reactions: Due to the ring strain, aziridines are prone to nucleophilic ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines.
Substitution Reactions: The aziridine rings can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Ring-Opened Products: Amines, alcohols, thiols
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Scientific Research Applications
2-methyl-1-[2-[2-(2-methylaziridin-1-yl)ethylsulfonyl]ethyl]aziridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a crosslinking agent in the modification of biomolecules and polymers.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance polymers and coatings, offering enhanced chemical and thermal stability.
Mechanism of Action
The mechanism of action of 2-methyl-1-[2-[2-(2-methylaziridin-1-yl)ethylsulfonyl]ethyl]aziridine involves its high reactivity due to the ring strain of the aziridine rings. The compound can readily undergo nucleophilic attack, leading to ring-opening reactions that form more stable products. The sulfonyl group acts as an electron-withdrawing group, further enhancing the reactivity of the aziridine rings. This reactivity makes it a valuable intermediate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-methylaziridine: A simpler aziridine with a single ring, used in similar applications but with lower reactivity.
1,3-phenylenebis[(2-methylaziridin-1-yl)methanone]: Contains two aziridine rings connected by a phenylene group, offering different reactivity and applications.
2-(aziridin-1-yl)ethanol: An aziridine with an alcohol functional group, used in the synthesis of more complex molecules.
Uniqueness
2-methyl-1-[2-[2-(2-methylaziridin-1-yl)ethylsulfonyl]ethyl]aziridine is unique due to its dual aziridine rings connected by a sulfonyl-ethyl chain. This structure imparts high reactivity and versatility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
5210-88-8 |
|---|---|
Molecular Formula |
C10H20N2O2S |
Molecular Weight |
232.35 g/mol |
IUPAC Name |
2-methyl-1-[2-[2-(2-methylaziridin-1-yl)ethylsulfonyl]ethyl]aziridine |
InChI |
InChI=1S/C10H20N2O2S/c1-9-7-11(9)3-5-15(13,14)6-4-12-8-10(12)2/h9-10H,3-8H2,1-2H3 |
InChI Key |
DJDDGTAQKGMHGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1CCS(=O)(=O)CCN2CC2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















